

Application Notes and Protocols: PF-06380101

In Vitro Cell Proliferation Assay

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Compound of Interest

Compound Name: PF-06380101

Cat. No.: B609976

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Introduction

PF-06380101, also known as Aur0101, is a potent auristatin microtubule inhibitor and a cytotoxic analogue of Dolastatin 10.[1] It is frequently utilized as a payload in the development of Antibody-Drug Conjugates (ADCs). **PF-06380101** demonstrates significant potency in tumor cell proliferation assays.[1] Its mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis. This document provides a detailed protocol for assessing the in vitro cell proliferation inhibitory effects of **PF-06380101** using a colorimetric MTT assay, along with its mechanism of action and reported efficacy in various cancer cell lines.

Data Presentation

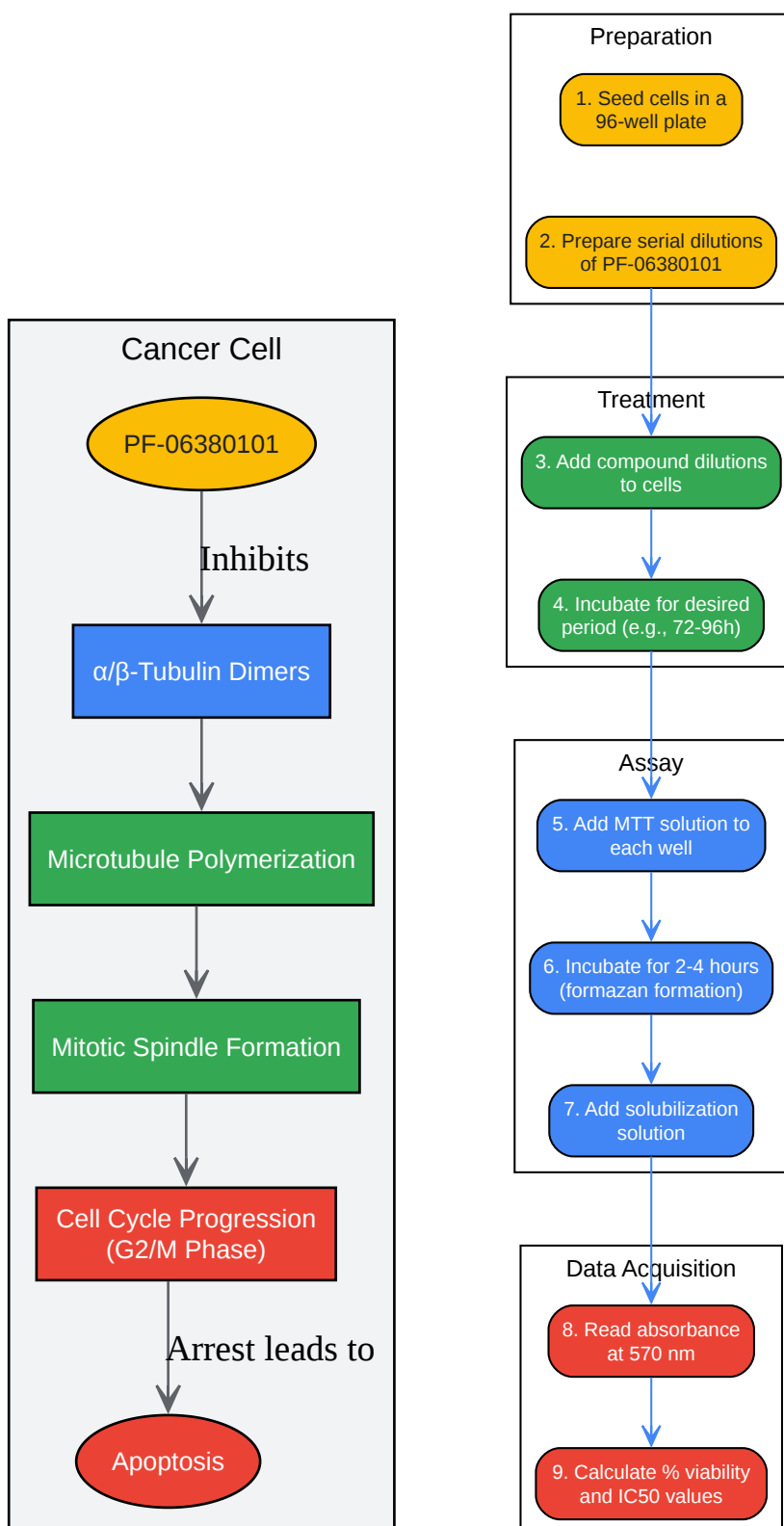
The anti-proliferative activity of **PF-06380101** is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value, which represents the concentration of the compound required to inhibit cell proliferation by 50%. The following table summarizes the reported GI50 values for **PF-06380101** in various human cancer cell lines after a 4-day incubation period, as determined by an MTS assay.

Cell Line	Cancer Type	GI50 (nM)
BT-474	Breast Ductal Carcinoma	0.26
MDA-MB-361	Breast Carcinoma	0.19
NCI-N87	Gastric Carcinoma	0.27

(Data sourced from MedchemExpress)[[1](#)]

Signaling Pathway and Mechanism of Action

PF-06380101 exerts its cytotoxic effects by interfering with the polymerization of tubulin, a critical component of microtubules. Microtubules are dynamic structures essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, **PF-06380101** disrupts the formation and function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).



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References

- 1. medchemexpress.com [medchemexpress.com]
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